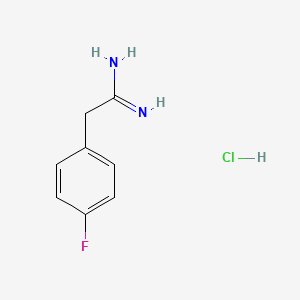

2-(4-Fluorophenyl)ethanimidamide hydrochloride

Description

The exact mass of the compound 2-(4-Fluorophenyl)ethanimidamide hydrochloride is 188.0516542 g/mol and the complexity rating of the compound is 139. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Fluorophenyl)ethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)ethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOGGGJTYUPBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589414 | |

| Record name | (4-Fluorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6437-40-7 | |

| Record name | (4-Fluorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Variation of the Phenyl Ring Substituent:replacing the 4 Fluoro Substituent with Other Groups Systematically Alters the Electronic Environment of the Amidine.

Electron-Donating Groups (EDGs): Introducing groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) at the para position increases the electron density on the amidine moiety through inductive and resonance effects. This enhancement in electron density leads to an increase in the amidine's basicity and nucleophilicity, which would be expected to accelerate reactions where the amidine acts as a nucleophile.

Electron-Withdrawing Groups (EWGs): Replacing the fluorine with stronger EWGs like a nitro group (-NO₂) would further decrease the electron density on the amidine. This would result in a significant reduction in basicity and nucleophilic reactivity.

N Substitution of the Amidine Group:replacing the Hydrogen Atoms on the Amidine Nitrogens with Alkyl or Aryl Groups Has Significant Steric and Electronic Consequences.

Steric Hindrance: The introduction of bulky substituents on the nitrogen atoms can sterically hinder the approach of reactants, potentially slowing down reaction rates or altering the regioselectivity of cyclization reactions. rsc.org

Basicity and Hydrogen Bonding: N-substitution alters the basicity and eliminates the possibility of the substituted nitrogen acting as a hydrogen bond donor, which can affect reaction mechanisms and intermolecular interactions.

Modification of the Methylene Linker:the Methylene Ch₂ Bridge Between the Phenyl Ring and the Amidine Carbon Partially Insulates the Amidine from the Electronic Effects of the Ring.

Removal of the Linker: Converting the structure to a substituted benzamidine (B55565) derivative would place the amidine group in direct conjugation with the aromatic ring. This would greatly amplify the electronic impact of the ring substituents on the amidine's reactivity.

Extension of the Linker: Increasing the length of the alkyl chain (e.g., to an ethylene (B1197577) bridge, -CH₂-CH₂-) would further dampen the transmission of electronic effects from the phenyl ring to the amidine group.

The predictable chemical consequences of these systematic modifications are summarized in the table below.

| Structural Modification | Example | Primary Consequence | Predicted Impact on Reactivity |

|---|---|---|---|

| Replacing -F with an EDG | 4-Methoxyphenyl group | Increased electron density at amidine | Increased basicity and nucleophilicity |

| Replacing -F with a stronger EWG | 4-Nitrophenyl group | Decreased electron density at amidine | Decreased basicity and nucleophilicity |

| N-Alkylation | N-Methyl-2-(4-fluorophenyl)ethanimidamide | Increased steric bulk; loss of N-H | Altered reaction rates and pathways |

| Removal of -CH₂- linker | 4-Fluorobenzamidine | Direct conjugation of amidine and ring | Enhanced transmission of substituent effects |

These structural modifications provide a rational basis for tuning the reactivity of ethanimidamide derivatives for specific synthetic applications.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 2-(4-Fluorophenyl)ethanimidamide hydrochloride. These computational methods provide a detailed picture of the molecule's electronic environment.

Analysis of Electronic Structure and Reactivity Descriptors

DFT studies are frequently used to analyze the electronic structure of molecules. For compounds analogous to 2-(4-Fluorophenyl)ethanimidamide hydrochloride, these calculations help in understanding the distribution of electrons and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Key reactivity descriptors such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω) can be calculated to predict the molecule's reactivity. niscpr.res.in For instance, in a related bioactive triazole derivative, DFT was used to investigate these structural parameters, providing insights into its stability and reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP) surface analysis is another powerful tool derived from these calculations. The MEP map uses a color scale to visualize the electrostatic potential on the molecule's surface, with red indicating regions of high electron density (prone to electrophilic attack) and blue indicating regions of low electron density (prone to nucleophilic attack). Such analyses have been performed on similar molecules to predict how they might interact with other chemical species. researchgate.net

Investigation of Reaction Pathways and Transition States

Computational chemistry also allows for the investigation of potential chemical reactions involving the target molecule. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction to proceed. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. For example, in the study of the synthesis of N-aroylmethyl-4-arylimidazoles, DFT calculations were used to determine the energies of transition states for different reaction pathways, helping to explain the observed product ratios. mdpi.com Similar methodologies could be applied to understand the synthesis and reactivity of 2-(4-Fluorophenyl)ethanimidamide hydrochloride, providing a theoretical basis for optimizing reaction conditions.

Molecular Modeling and Simulations

Beyond quantum chemical calculations, molecular modeling and simulations offer a broader view of the molecule's behavior, including its three-dimensional structure and intermolecular interactions.

Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For a molecule like 2-(4-Fluorophenyl)ethanimidamide hydrochloride, which has several rotatable bonds, this analysis is crucial. In a study of a related compound, N-(4-chlorophenyl)ethanimidamide, a twisted conformation was observed where the ethanimidamide group was significantly twisted relative to the benzene ring, with a dihedral angle of 66.54 (14)°. nih.gov A similar analysis for 2-(4-Fluorophenyl)ethanimidamide hydrochloride would reveal its preferred spatial arrangement, which is essential for understanding its interactions with other molecules.

Intermolecular Interaction Energies (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. This method maps various properties onto the molecular surface, providing a detailed picture of the intermolecular contacts. For instance, in the analysis of 2-(perfluorophenyl)acetamide, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing were from F⋯F, C⋯F/F⋯C, O⋯H/H⋯O, H⋯F/F⋯H, and H⋯H contacts. nih.gov A similar analysis on 2-(4-Fluorophenyl)ethanimidamide hydrochloride would provide valuable information on its crystal packing and the nature of the intermolecular forces at play, such as hydrogen bonding and van der Waals interactions. nih.govnih.gov

The following table illustrates the types of intermolecular contacts and their contributions to the Hirshfeld surface for an analogous compound, 2-(perfluorophenyl)acetamide. nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| F⋯F | 30.4 |

| C⋯F/F⋯C | 22.9 |

| O⋯H/H⋯O | 14.9 |

| H⋯F/F⋯H | 14.0 |

| H⋯H | 10.2 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations can be used to simulate various types of spectra. For example, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra to assign the observed absorption bands to specific molecular vibrations. In a study of a bioactive triazole derivative containing a 4-fluorophenyl group, the calculated vibrational bands for C-F stretching (1296.4 cm⁻¹) showed good agreement with the experimental value (1253.89 cm⁻¹). niscpr.res.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical shifts can then be compared to experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecule. For the aforementioned triazole derivative, computational data showed that aromatic hydrogens appeared in the range of δ 7.13-9.02, which was in good agreement with the experimental values of δ 7.19-8.94. niscpr.res.in

The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated. Time-dependent DFT (TD-DFT) is commonly used for this purpose. The calculations provide information on the excitation energies and oscillator strengths of the electronic transitions. For the related triazole, π →π* transitions were calculated and found to be in reasonable agreement with the observed experimental spectrum. niscpr.res.in

The table below presents a comparison of experimental and theoretical spectroscopic data for a related bioactive molecule containing a 4-fluorophenyl moiety. niscpr.res.in

| Spectroscopic Data | Experimental Value | Theoretical Value |

| IR (cm⁻¹) | ||

| C-F Stretching | 1253.89 | 1296.4 |

| C-O-C Stretching | 1350.51 | 1365.43 |

| N-O Stretching | 1622.96 | 1645.97 |

| ¹H NMR (δ, ppm) | ||

| Aromatic Hydrogens | 7.19-8.94 | 7.13-9.02 |

| Methoxy (B1213986) Hydrogens | 3.90 | 3.87-4.27 |

| ¹³C NMR (δ, ppm) | ||

| C5 (Triazole) | 150.30 | 150.94 |

| UV-Vis (nm) | ||

| π →π* Transition | 348 | 417 |

| π →π* Transition | 305 | 441 |

| π →π* Transition | 248 | 339 |

| π →π* Transition | 225 | 340 |

| π →π* Transition | 205 | 346 |

Structure Reactivity Relationship Srr Studies of Ethanimidamide Derivatives

Impact of the 4-Fluorophenyl Moiety on Amidine Reactivity

The reactivity of the amidine group in 2-(4-Fluorophenyl)ethanimidamide is significantly modulated by the electronic properties of the 4-fluorophenyl substituent. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) across the sigma bonds of the molecule. This effect pulls electron density away from the phenyl ring and, subsequently, from the ethanimidamide group attached to it.

Simultaneously, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic pi-system, resulting in a positive resonance effect (+R or +M effect). However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect. Consequently, the 4-fluorophenyl group as a whole acts as a net electron-withdrawing moiety, albeit weaker than a nitro group.

This net withdrawal of electron density has a profound impact on the basicity and nucleophilicity of the amidine functional group. Amidines are characteristically basic due to the presence of lone pairs on their two nitrogen atoms, which can readily accept a proton. Upon protonation, the positive charge is delocalized across the N-C-N system, forming a stable amidinium cation. The electron-withdrawing nature of the 4-fluorophenyl group reduces the electron density on the amidine nitrogens, making their lone pairs less available for protonation. masterorganicchemistry.commasterorganicchemistry.com This results in 2-(4-Fluorophenyl)ethanimidamide being a weaker base compared to unsubstituted 2-phenylethanimidamide or simple alkyl amidines. This diminished nucleophilicity also influences the kinetic profile of reactions where the amidine acts as a nucleophile, potentially leading to slower reaction rates compared to analogues bearing electron-donating groups. masterorganicchemistry.com

Influence of Substituents on Synthetic Outcomes

The influence of substituents on the synthetic utility of aryl-ethanimidamide derivatives is clearly demonstrated in cyclocondensation reactions, most notably in the synthesis of pyrimidines. The classical approach involves the reaction of an amidine with a 1,3-dielectrophilic component, such as a 1,3-dicarbonyl compound, to construct the pyrimidine (B1678525) ring. mdpi.comorganic-chemistry.org The electronic nature of the substituent on the phenyl ring of the amidine can significantly affect the yield and efficiency of these reactions.

The following table presents research findings on the synthesis of various pyrimidine derivatives from substituted amidines, illustrating the impact of different electronic environments on the reaction yields.

| Amidine Reactant | 1,3-Dicarbonyl Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzamidine (B55565) hydrochloride (Substituent: -H) | Dibenzoylmethane | 2,4,6-Triphenylpyrimidine | Good | researchgate.net |

| 4-Methoxybenzamidine hydrochloride (Substituent: -OCH₃, EDG) | α,β-Unsaturated Ketone | 2-(4-Methoxyphenyl)-substituted pyrimidine | High | mdpi.comresearchgate.net |

| 4-Chlorobenzamidine hydrochloride (Substituent: -Cl, EWG) | α,β-Unsaturated Ketone | 2-(4-Chlorophenyl)-substituted pyrimidine | Good to High | organic-chemistry.org |

| Various Amidine Hydrochlorides | α-CF₃ Aryl Ketones | 2,6-Disubstituted 4-fluoropyrimidines | Very Good | organic-chemistry.org |

| Substituted Benzamidines | Substituted 2-benzylidenemalononitriles | 2-Aryl-5-benzylpyrimidine-4,6-diamines | Good | organic-chemistry.org |

As indicated by the data, both electron-donating groups (EDG) like methoxy (B1213986) and electron-withdrawing groups (EWG) like chloro and fluoro can be successfully employed in pyrimidine synthesis, often resulting in good to excellent yields. mdpi.comorganic-chemistry.orgresearchgate.net This suggests that while the electronic nature of the substituent is important, modern synthetic methodologies can often overcome moderate differences in amidine reactivity to produce the desired heterocyclic products efficiently.

Systematic Structural Modifications and Their Chemical Consequences

Systematic modifications of the 2-(4-Fluorophenyl)ethanimidamide hydrochloride structure can be used to fine-tune its chemical properties. These modifications primarily involve altering the substituent on the phenyl ring, modifying the amidine nitrogen atoms, or changing the linker between the aromatic ring and the amidine group. The consequences of these changes can often be predicted using principles of physical organic chemistry, such as linear free energy relationships described by the Hammett equation. walisongo.ac.idviu.caviu.ca

Advanced Characterization Techniques and Methodological Advancements

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic environments within the molecule. For 2-(4-Fluorophenyl)ethanimidamide hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to confirm its molecular structure.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-fluorophenyl group and the protons of the ethanimidamide moiety. The aromatic protons would likely appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. The methyl protons of the ethanimidamide group would appear as a singlet in the upfield region. The N-H protons of the amidinium ion would be observed as broad signals, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing signals for each unique carbon atom. The carbon atoms of the aromatic ring would resonate in the δ 115-165 ppm range, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). The carbon of the C=N group in the amidinium moiety would be found further downfield.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool. sapub.org A single resonance would be expected for the fluorine atom on the phenyl ring, and its chemical shift would be characteristic of a fluoroaromatic system.

Table 1: Predicted NMR Spectral Data for 2-(4-Fluorophenyl)ethanimidamide hydrochloride

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H | 7.20 - 7.40 | Multiplet | Aromatic CH |

| ¹H | 7.60 - 7.80 | Multiplet | Aromatic CH |

| ¹H | 2.30 - 2.50 | Singlet | CH₃ |

| ¹H | 9.00 - 9.50 | Broad Singlet | NH₂ |

| ¹³C | ~165 | Singlet | C=N |

| ¹³C | 163 (d, J ≈ 250 Hz) | Doublet | C-F |

| ¹³C | 131 (d, J ≈ 9 Hz) | Doublet | Aromatic CH |

| ¹³C | 116 (d, J ≈ 22 Hz) | Doublet | Aromatic CH |

| ¹³C | ~128 | Singlet | Aromatic C |

| ¹³C | ~20 | Singlet | CH₃ |

| ¹⁹F | -110 to -115 | Singlet | Ar-F |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. nih.govresearchgate.net

Detailed Research Findings:

MS Analysis: In a typical MS experiment using a soft ionization technique like Electrospray Ionization (ESI), 2-(4-Fluorophenyl)ethanimidamide hydrochloride would be expected to show a prominent signal for the protonated molecular ion [M+H]⁺ of the free base, corresponding to the cationic part of the salt.

HRMS Analysis: HRMS is invaluable for confirming the elemental formula. nih.govnih.gov By measuring the m/z value to several decimal places, the experimental mass can be compared to the calculated exact mass for the proposed formula (C₈H₁₀FN₂⁺ for the cation). The high accuracy of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. researchgate.net This technique is a powerful tool for confirming the identity of synthetic products and identifying unknown impurities. nih.gov

Table 2: Predicted Mass Spectrometry Data for 2-(4-Fluorophenyl)ethanimidamide

| Parameter | Value | Technique | Purpose |

| Chemical Formula (Cation) | C₈H₁₀FN₂⁺ | - | Structural Formula |

| Nominal Mass | 153 g/mol | MS | Initial Molecular Weight Confirmation |

| Exact Mass (Calculated) | 153.08280 u | HRMS | Elemental Composition Determination |

| Observed Ion (m/z) | [M+H]⁺ | ESI-MS | Detection of the Cationic Species |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov The absorption of IR radiation or the scattering of laser light (Raman) corresponds to the vibrational modes of specific bonds within the structure.

Detailed Research Findings:

IR Spectroscopy: The IR spectrum of 2-(4-Fluorophenyl)ethanimidamide hydrochloride would display characteristic absorption bands. A strong, broad band in the 3400-3100 cm⁻¹ region would be indicative of the N-H stretching vibrations of the amidinium group. A sharp and strong absorption around 1640-1680 cm⁻¹ would correspond to the C=N stretching vibration, which is characteristic of amidines. nih.gov The C-F bond would exhibit a strong absorption in the 1250-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed in their respective characteristic regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations typically give strong signals in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for 2-(4-Fluorophenyl)ethanimidamide hydrochloride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amidinium) | 3400 - 3100 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=N Stretch (Amidinium) | 1680 - 1640 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1100 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govresearchgate.net

Detailed Research Findings: For 2-(4-Fluorophenyl)ethanimidamide hydrochloride, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. It would confirm the planarity of the phenyl ring and the geometry of the ethanimidamide group. Crucially, it would show the interactions between the amidinium cation and the chloride anion. It is expected that strong N-H···Cl hydrogen bonds would be a dominant feature of the crystal packing, linking the ions into a supramolecular array. nih.gov The analysis would also provide key crystallographic parameters such as the space group and unit cell dimensions. nih.gov

Table 4: Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=N, C-F) |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Conformational details of the molecule |

| Hydrogen Bonding | Geometry and network of intermolecular N-H···Cl interactions |

Chromatographic Methods (e.g., HPLC, LC-MS, UPLC) for Purity and Analysis

Chromatographic techniques are fundamental for separating mixtures and assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used.

Detailed Research Findings:

Purity Assessment: A reversed-phase HPLC or UPLC method would be developed to determine the purity of 2-(4-Fluorophenyl)ethanimidamide hydrochloride. researchgate.net The compound would be separated from any potential impurities, such as starting materials, by-products, or degradation products. The purity is typically quantified by measuring the peak area of the main component relative to the total area of all peaks detected, often by a UV detector set at a wavelength where the analyte absorbs strongly.

LC-MS and UPLC-MS/MS: Coupling liquid chromatography with mass spectrometry (LC-MS) provides an additional layer of confirmation. nih.gov Not only is the retention time from the chromatography available for identification, but the mass spectrometer provides mass data for the eluting peak, confirming its identity. UPLC-MS/MS offers even greater sensitivity and selectivity, making it ideal for the trace-level analysis of impurities or for quantitative studies. mdpi.com

Table 5: Application of Chromatographic Methods

| Method | Purpose | Typical Data Obtained |

| HPLC/UPLC | Purity determination and quantification | Retention time, peak area, % purity |

| LC-MS | Identity confirmation and impurity identification | Retention time, m/z of eluting peaks |

| UPLC-MS/MS | High-sensitivity quantification and trace analysis | Retention time, specific mass transitions (SRM/MRM) |

Derivatization and Analog Development Strategies

Strategies for Amidine Functionalization

The amidine functional group is a versatile moiety that can be modified in several ways to alter the physicochemical and pharmacological properties of the parent molecule. Common strategies for the functionalization of the amidine group in 2-(4-fluorophenyl)ethanimidamide involve N-alkylation, N-arylation, and cycloaddition reactions to form heterocyclic systems.

One prominent strategy involves the reaction of the amidine with bifunctional reagents to construct new heterocyclic rings. For instance, 2-(4-fluorophenyl)acetamidine hydrochloride can be reacted with chalcones to synthesize substituted pyrimidine (B1678525) derivatives. This transformation typically proceeds through a condensation reaction followed by cyclization. A specific example is the microwave-assisted synthesis of fluorinated coumarin–pyrimidine conjugates, where 2-(4-fluorophenyl)acetamidine hydrochloride is condensed with a chalconated coumarin in DMF solvent at 120 °C, leading to the formation of a pyrimidine ring fused with the coumarin scaffold researchgate.net. This approach not only functionalizes the amidine group but also creates complex hybrid molecules with potentially enhanced biological activities researchgate.net.

N-substitution of the amidine nitrogen atoms is another key derivatization strategy. This can be achieved through reactions with various electrophiles. While direct N-alkylation or N-arylation of 2-(4-fluorophenyl)ethanimidamide is not extensively documented in readily available literature, general methods for N-arylation of amidines using transition metal catalysts, such as palladium or copper, are well-established nih.govnih.gov. These methods could theoretically be applied to introduce a wide range of aryl or heteroaryl substituents onto the amidine nitrogen, thereby modulating its properties.

Furthermore, the amidine moiety can participate in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials nih.govrug.nlnih.gov. These reactions often involve the in-situ formation of reactive intermediates that can be trapped by the amidine to generate diverse chemical scaffolds.

Below is a table summarizing some potential strategies for amidine functionalization and the resulting chemical transformations.

| Strategy | Reagents/Conditions | Resulting Structure |

| Cycloaddition with Chalcones | Chalcone, Base (e.g., NaOH in ethanol) | Substituted Pyrimidine |

| N-Arylation (Ullmann-type) | Aryl halide, Copper catalyst, Base | N-Aryl Amidine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl Amidine |

| Multicomponent Reactions | Aldehyde, Isocyanide, etc. | Complex Heterocycles |

Introduction of New Functional Groups on the Phenyl Ring and Ethane Linker

Modification of the phenyl ring and the ethane linker of 2-(4-fluorophenyl)ethanimidamide provides another avenue for analog development. The introduction of various substituents can influence the molecule's electronic properties, steric profile, and potential interactions with biological targets.

Phenyl Ring Functionalization:

The synthesis of analogs with different substitution patterns on the phenyl ring typically starts from correspondingly substituted benzaldehydes or phenylacetonitriles, which are then converted to the desired ethanimidamide.

Ethane Linker Functionalization:

The two-carbon ethane linker between the phenyl ring and the amidine group can also be a target for modification. Introducing substituents at the α- or β-positions of the ethane bridge can create chiral centers and introduce new steric and electronic features.

α-Substitution: The synthesis of α-substituted 2-phenylethylamines has been achieved through methods like the lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide researchgate.net. A similar strategy could potentially be adapted to introduce substituents on the carbon adjacent to the phenyl ring in the ethanimidamide scaffold.

β-Substitution: The synthesis of β-substituted β-amino acids, which are structurally related to the ethanimidamide core, has been accomplished through enzymatic hydrolysis of racemic esters nih.gov. This highlights the possibility of introducing substituents on the carbon adjacent to the amidine group.

The table below illustrates potential modifications to the phenyl ring and ethane linker.

| Position of Modification | Type of Substituent | Potential Synthetic Precursor |

| Phenyl Ring (para-position) | -Cl, -Br, -CH3, -OCH3, -NO2 | Substituted Phenylacetonitrile |

| Phenyl Ring (other positions) | Various electron-donating/withdrawing groups | Substituted Phenylacetonitrile |

| Ethane Linker (α-position) | Alkyl, Aryl groups | α-Substituted Phenylacetic acid derivative |

| Ethane Linker (β-position) | Alkyl, Hydroxyl groups | β-Substituted Phenylpropionic acid derivative |

Synthesis of Complex Molecular Hybrids incorporating the Ethanimidamide Core

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new entity with potentially enhanced efficacy or a different biological profile nih.govrsc.orgnih.govmdpi.comscilit.com. The 2-(4-fluorophenyl)ethanimidamide core can serve as a building block for the synthesis of such hybrid molecules.

A prominent example is the synthesis of coumarin-pyrimidine hybrids, as mentioned earlier. In this approach, the ethanimidamide core is incorporated into a pyrimidine ring, which is then linked to a coumarin moiety. This creates a hybrid molecule that combines the structural features of both pharmacophores researchgate.net. The synthesis of these hybrids often involves the reaction of 2-(4-fluorophenyl)acetamidine hydrochloride with a chalcone derivative of coumarin researchgate.net.

Similarly, the ethanimidamide core can be used to construct other heterocyclic systems. The reaction of amidines with chalcones is a general method for the synthesis of pyrimidine derivatives pnrjournal.combelnauka.bynih.govrjptonline.org. By varying the structure of the chalcone, a wide variety of substituted pyrimidines incorporating the 2-(4-fluorophenyl)ethyl moiety can be prepared.

The following table provides examples of complex molecular hybrids that can be synthesized using the 2-(4-fluorophenyl)ethanimidamide core.

| Hybrid Molecule Type | Synthetic Strategy | Key Reagents |

| Coumarin-Pyrimidine Hybrid | Cycloaddition | 2-(4-Fluorophenyl)acetamidine hydrochloride, Chalconated Coumarin |

| Substituted Pyrimidines | Cycloaddition | 2-(4-Fluorophenyl)acetamidine hydrochloride, Various Chalcones |

| Fused Heterocyclic Systems | Multicomponent Reactions | 2-(4-Fluorophenyl)ethanimidamide, Aldehydes, Isocyanides, etc. |

These strategies for derivatization and analog development highlight the versatility of the 2-(4-fluorophenyl)ethanimidamide hydrochloride scaffold in the design and synthesis of new chemical entities with diverse structural features.

Future Perspectives in Research on 2 4 Fluorophenyl Ethanimidamide Hydrochloride

Emerging Synthetic Methodologies and Green Chemistry Approaches

The traditional synthesis of acetamidine (B91507) hydrochlorides, often achieved through the Pinner reaction, involves the use of anhydrous hydrogen chloride gas and organic solvents, which presents environmental and safety challenges. wikipedia.orgsciencemadness.org Future research will likely focus on developing more sustainable and efficient synthetic routes that align with the principles of green chemistry.

Emerging strategies that could be adapted for the synthesis of 2-(4-Fluorophenyl)ethanimidamide hydrochloride include:

Biocatalysis: The use of enzymes, such as lipases, for organic synthesis offers a powerful tool for sustainable amide formation under mild reaction conditions. nih.gov Research into enzymes capable of mediating amidine synthesis could lead to highly selective and environmentally friendly production methods. nih.govresearchgate.net

Continuous-Flow Microreactors: This technology offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.net Applying continuous-flow processes, potentially coupled with enzymatic catalysis, could significantly shorten reaction times and increase product yields compared to traditional batch processes. nih.govresearchgate.net

Novel Catalytic Systems: Copper-catalyzed C(sp³)–H amidination is a modern technique for forming acyclic amidines. nih.govrsc.org This approach can improve atom economy and reduce the need for pre-functionalized starting materials, representing a greener alternative to classical methods. nih.gov

Alternative Solvents: The development of protocols using environmentally benign solvents, such as deep eutectic solvents (DES), is a key area of green chemistry. rsc.org Exploring the synthesis of the target compound in such media could reduce reliance on volatile and hazardous organic solvents.

A comparative overview of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Pinner Reaction | Potential Green Chemistry Approaches |

| Reagents | Anhydrous HCl gas, ammonia, organic solvents wikipedia.orgsciencemadness.org | Enzymes, earth-abundant metal catalysts nih.govnih.gov |

| Solvents | Ethanol, other volatile organics sciencemadness.org | Deep eutectic solvents, tert-amyl alcohol, aqueous media nih.govrsc.org |

| Conditions | Often requires anhydrous conditions, low temperatures sciencemadness.org | Mild temperatures and pressures nih.gov |

| Efficiency | Multi-step process wikipedia.org | Potential for higher yields, shorter reaction times (flow chemistry) nih.govresearchgate.net |

| Waste | Stoichiometric byproducts, solvent waste | Reduced waste (improved atom economy), recyclable catalysts nih.gov |

Potential for Novel Catalyst Development in Reactions Involving Ethanimidamide

The ethanimidamide functional group is a versatile component in the design of advanced catalysts. Future research is expected to leverage the unique electronic and steric properties of 2-(4-Fluorophenyl)ethanimidamide hydrochloride in several catalytic applications.

Organocatalysis: Nonaromatic bicyclic amidines have demonstrated significant catalytic activity in acylation reactions. nih.gov The structural motif of 2-(4-Fluorophenyl)ethanimidamide could be incorporated into more complex molecular architectures to develop novel organocatalysts for a range of chemical transformations.

Directing Groups in C-H Activation: Amidines are effective directing groups in transition-metal-catalyzed C-H activation, enabling the synthesis of complex nitrogen-containing heterocycles. nih.gov The 2-(4-Fluorophenyl)ethanimidamide moiety could be employed to direct reactions catalyzed by metals such as rhodium, ruthenium, and iridium, providing regioselective access to valuable chemical structures. nih.gov

Ligand Development for Coordination Chemistry: Amidinate anions, formed by the deprotonation of amidines, are highly versatile ligands in organometallic chemistry. researchgate.net The synthesis of metal complexes using the 2-(4-fluorophenyl)ethanimidamidate ligand could yield novel catalysts with unique reactivity, tuned by the electronic influence of the fluorophenyl group. These complexes have potential applications across various catalytic fields. researchgate.net

| Catalytic Role | Description | Potential Metals/Systems |

| Organocatalyst | The amidine moiety itself acts as the catalytic center, for example, in acylation reactions. nih.gov | Metal-free systems. |

| Directing Group | The amidine nitrogen coordinates to a metal center, directing a C-H activation event at a specific position on the phenyl ring. nih.gov | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir). nih.gov |

| Ligand Precursor | Deprotonation yields an amidinate anion, which can coordinate to a metal to form a stable organometallic catalyst. researchgate.net | Lanthanides and various transition metals. researchgate.net |

Exploration of New Chemical Transformations and Applications in Materials Science

The reactivity of 2-(4-Fluorophenyl)ethanimidamide hydrochloride makes it a valuable building block for new chemical structures and functional materials. While its role in synthesizing heterocycles is known, its potential in materials science remains largely untapped.

Heterocycle Synthesis: Amidines are well-established precursors for a wide variety of nitrogen-containing heterocycles, including pyrimidines, imidazoles, and triazines. wikipedia.orgresearchgate.netrsc.org Future work could focus on developing novel, one-pot reactions using 2-(4-Fluorophenyl)ethanimidamide hydrochloride to access complex, fluorinated heterocyclic scaffolds.

Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atom on the phenyl ring activates it towards nucleophilic aromatic substitution. This allows for the chemical modification of the aromatic ring to introduce new functional groups, creating a library of diverse ethanimidamide derivatives for further study.

Smart Polymers and Functional Materials: Amidines are recognized as important motifs in the design of functional materials. nih.govorganic-chemistry.org A particularly promising area is the development of CO₂-responsive polymers. researchgate.net Incorporating the 2-(4-fluorophenyl)ethanimidamide unit into polymer chains could lead to "smart" materials that change their properties (e.g., solubility) in response to the presence or absence of CO₂, with potential applications in separations, carbon capture, and drug delivery. researchgate.net The synergy between organic chemistry and materials science offers a promising avenue for creating advanced materials with unprecedented capabilities. researchgate.net

Advanced Computational Predictions for Complex Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. The application of advanced computational methods to 2-(4-Fluorophenyl)ethanimidamide hydrochloride can offer deep insights into its reactivity and potential applications.

Density Functional Theory (DFT) Studies: DFT is a robust method for investigating the electronic structure and reactivity of molecules. nih.govnih.gov For this compound, DFT calculations can be used to determine local reactivity descriptors, such as Fukui functions, to predict which atoms are most susceptible to nucleophilic or electrophilic attack. nih.gov Furthermore, DFT can model reaction mechanisms, calculate activation energies for potential transformations, and elucidate the role of solvents and catalysts. nih.gov

Reaction Pathway Prediction: Modern computational approaches, including the combination of machine learning with reaction network models, are being developed to predict the products and entire pathways of chemical reactions. rsc.orgresearchgate.net Applying these predictive tools to the reactions of 2-(4-Fluorophenyl)ethanimidamide hydrochloride could uncover novel and unexpected chemical transformations, suggesting new synthetic routes and applications.

Modeling Intermolecular Interactions: Understanding how the molecule interacts with other chemical species is crucial for designing catalysts and materials. Computational techniques like Natural Bond Orbital (NBO) analysis can reveal the nature of intermolecular interactions, such as hydrogen bonding, which are critical in supramolecular chemistry and catalyst design. nih.govnih.gov

| Computational Method | Application to 2-(4-Fluorophenyl)ethanimidamide HCl | Research Goal |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO/LUMO), local reactivity indices (Fukui functions), and reaction energy profiles. nih.govnih.gov | Predict regioselectivity, understand reaction mechanisms, and rationalize experimental outcomes. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different environments (e.g., solvents, polymer matrices) over time. | Investigate conformational preferences and interactions with the surrounding medium. |

| Machine Learning (ML) | Training models on existing reaction data to predict the outcomes of new, untested reactions. rsc.orgresearchgate.net | Accelerate the discovery of new chemical transformations and synthetic pathways. |

Q & A

Q. What are the key physicochemical properties of 2-(4-Fluorophenyl)ethanimidamide hydrochloride, and how are they determined experimentally?

The compound’s physicochemical properties include melting point (~165–170°C for analogous ethanimidamide hydrochlorides ), solubility in polar solvents (e.g., methanol/water mixtures ), and stability under ambient conditions. These are determined via:

- Differential Scanning Calorimetry (DSC) for melting point analysis.

- Solubility testing in solvent systems like methanol, dichloromethane, or aqueous buffers.

- HPLC or LC-MS to assess purity and stability over time.

For structural confirmation, NMR spectroscopy (1H/13C) and mass spectrometry are critical .

Q. What synthetic routes are commonly employed for the preparation of 2-(4-Fluorophenyl)ethanimidamide hydrochloride?

A general synthesis involves reacting a 4-fluorophenyl-substituted precursor (e.g., 4-fluorophenylacetonitrile) with hydroxylamine hydrochloride in methanol/water under basic conditions (e.g., NaHCO₃). The crude product is recrystallized from dichloromethane or ethanol to yield the hydrochloride salt . Key steps:

- Stoichiometric control (1:1.5 molar ratio of precursor to hydroxylamine).

- pH adjustment to ~8–9 for optimal imidamide formation.

- Recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of 2-(4-Fluorophenyl)ethanimidamide hydrochloride?

Optimization strategies include:

- Solvent selection : Methanol/water (7:3 v/v) improves reaction homogeneity .

- Temperature control : Heating at 50–60°C accelerates imine formation without decomposition.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/methanol) or recrystallization from dichloromethane removes byproducts .

- Catalysis : Trace acetic acid may enhance reaction rates.

Yields >60% are achievable with rigorous stoichiometric and solvent optimization .

Q. What analytical techniques are most effective for characterizing the structural integrity of 2-(4-Fluorophenyl)ethanimidamide hydrochloride, and how are data contradictions resolved?

- 1H/13C NMR : Confirms substituent positions (e.g., para-fluorine resonance at ~-115 ppm for 19F NMR) and imidamide proton environments .

- X-ray crystallography : Resolves ambiguities in stereochemistry or salt formation (e.g., hydrochloride coordination ).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₈H₉ClFN₂).

Data contradictions (e.g., unexpected splitting in NMR) are resolved by comparative analysis with literature or computational modeling (DFT for predicted spectral profiles).

Q. How does the substitution pattern on the phenyl ring (e.g., para-fluorine) influence the biological activity of ethanimidamide derivatives?

The para-fluorine group enhances:

- Electron-withdrawing effects , stabilizing the imidamide moiety and improving receptor binding (e.g., serotonin receptor antagonism in Pruvanserin derivatives ).

- Metabolic stability by reducing cytochrome P450-mediated oxidation.

Structure-activity relationship (SAR) studies show fluorine’s role in increasing lipophilicity (logP ~1.5–2.0), enhancing blood-brain barrier penetration in CNS-targeted compounds .

Q. What safety protocols are recommended for handling 2-(4-Fluorophenyl)ethanimidamide hydrochloride in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation.

- Waste disposal : Segregate halogenated waste for incineration by licensed facilities .

- Emergency procedures : Immediate rinsing with water for spills or exposure, followed by medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.